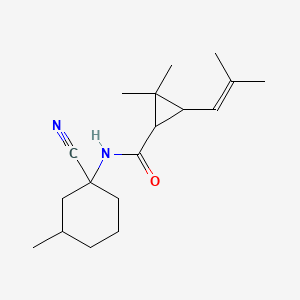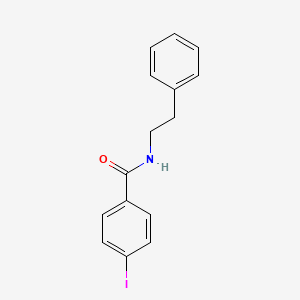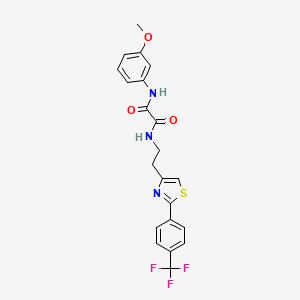![molecular formula C20H22BrClN2OS B2491891 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101776-55-9](/img/structure/B2491891.png)
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The structural complexity of these compounds, including the presence of imidazo[2,1-b][1,3]thiazin rings, is notable for their potential interaction with biological targets.
Synthesis Analysis
Heterocyclic compounds similar to the specified chemical have been synthesized through various methods, including cyclization reactions and interactions with sulfamoyl chloride, indicating the importance of choosing appropriate precursors and reaction conditions for the successful synthesis of complex molecules like the one (Edenhofer & Meister, 1977).
Molecular Structure Analysis
Structural analysis of related compounds has been conducted using techniques such as X-ray diffraction, revealing the importance of planar conformations and intramolecular hydrogen bonding in stabilizing the molecular structure. These analyses provide insights into the three-dimensional configuration and electronic distribution within the molecule (Sharma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of related heterocyclic compounds has been studied, including their interactions with bromine and the formation of bromo derivatives, which highlights the potential for functionalization and derivatization of the compound (Saldabol et al., 1975).
科学的研究の応用
Antineoplastic Potential
The compound has shown promising results in the realm of antineoplastic agents. A study by Potikha and Brovarets (2020) highlights the synthesis of similar compounds and their significant antitumor activity. Their research found that these compounds exhibited high antitumor potential on 60 human cancer cell lines (Potikha & Brovarets, 2020).
Structural and Reactivity Studies
Research on compounds structurally related to 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide provides insights into their properties and potential applications. Studies by Lah et al. (2000), and Billi et al. (2000) explored the structural characteristics and reactivity of similar compounds, which can be crucial for understanding their application in various fields of chemistry and pharmacology (Lah et al., 2000); (Billi et al., 2000).
Synthesis and Biological Activities
Further research by Knak et al. (2015), and Guseinov et al. (2020) focuses on the synthesis of similar compounds and their potential biological activities. These studies contribute to understanding the wider applications of such compounds in medicinal chemistry and drug development (Knak et al., 2015); (Guseinov et al., 2020).
Applications in Plant Growth Regulation
The compound and its analogs have been explored for their impact on plant growth. Research by Slyvka et al. (2022) demonstrated the effects of similar compounds on the physiological development of seedlings, indicating potential applications in agriculture and plant sciences (Slyvka et al., 2022).
Crystallographic and Supramolecular Studies
Studies focused on the crystal structure and supramolecular assembly of related compounds are crucial for understanding their chemical behavior. Research by Praveen et al. (2014) is an example of this, providing valuable insights into the structural aspects of these compounds (Praveen et al., 2014).
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN2OS.BrH/c1-14-5-3-6-18(15(14)2)22-13-20(24,16-7-9-17(21)10-8-16)23-11-4-12-25-19(22)23;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXJDBKCDUQOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)
![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)


![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)